Phenoxymethylpenilloic Acid (Mixture of Diastereomers)

Vue d'ensemble

Description

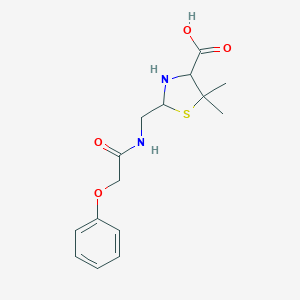

5,5-Dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid is a synthetic compound with a molecular formula of C15H20N2O4S. This compound is known for its unique structure, which includes a thiazolidine ring, a phenoxyacetyl group, and a carboxylic acid functional group.

Méthodes De Préparation

The synthesis of 5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-phenoxyacetic acid with thiazolidine derivatives. One common synthetic route includes the following steps:

Formation of the Thiazolidine Ring: The thiazolidine ring is formed by reacting a suitable amine with a thioester or a thiol in the presence of a base.

Acylation: The thiazolidine derivative is then acylated with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine.

Analyse Des Réactions Chimiques

5,5-Dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group, where nucleophiles such as amines or thiols can replace the phenoxy group.

Applications De Recherche Scientifique

Chemical Properties and Structure

Phenoxymethylpenilloic acid is characterized by its complex molecular structure, which contributes to its diverse applications. The compound's diastereomeric forms can exhibit different biological activities and chemical reactivities, making it a subject of interest in both synthetic and medicinal chemistry.

Scientific Research Applications

The applications of phenoxymethylpenilloic acid can be categorized into several key areas:

Medicinal Chemistry

- Antibacterial Activity : Research indicates that phenoxymethylpenilloic acid has significant antibacterial properties. It has been studied for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. A study demonstrated its potential as a lead compound in the development of new antibacterial agents .

- Mechanism of Action : The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis. This mechanism is crucial for developing effective treatments against multi-drug-resistant bacteria.

Biochemical Studies

- Enzyme Inhibition : Phenoxymethylpenilloic acid has been investigated for its role as an enzyme inhibitor. It affects metabolic pathways by inhibiting specific enzymes involved in bacterial metabolism, thereby reducing the viability of pathogenic bacteria .

- Case Study : In a controlled laboratory setting, phenoxymethylpenilloic acid demonstrated a dose-dependent inhibition of bacterial growth in cultures treated with the compound, highlighting its potential for therapeutic use .

Chemical Synthesis

- Synthetic Intermediates : The compound serves as an important intermediate in organic synthesis. Its unique structure allows chemists to modify it to create various derivatives with enhanced properties for different applications.

- Applications in Drug Development : Due to its structural versatility, phenoxymethylpenilloic acid is utilized in the synthesis of novel pharmacological agents. Researchers have successfully synthesized derivatives that exhibit improved biological activity compared to the parent compound .

Data Tables

To illustrate the applications and findings related to phenoxymethylpenilloic acid, the following tables summarize key research outcomes:

Mécanisme D'action

The mechanism of action of 5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparaison Avec Des Composés Similaires

5,5-Dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid can be compared with other similar compounds, such as:

Phenoxyacetic Acid Derivatives: These compounds share the phenoxyacetyl group and have similar chemical properties and reactivity.

Thiazolidine Derivatives: Compounds with the thiazolidine ring structure exhibit similar biological activities and can be used in similar applications.

Carboxylic Acid Derivatives: Compounds with carboxylic acid functional groups have similar chemical reactivity and can undergo similar types of reactions

Activité Biologique

Phenoxymethylpenilloic acid, a synthetic compound characterized by its unique thiazolidine structure, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Phenoxymethylpenilloic acid is identified by the IUPAC name 5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid . Its molecular formula is with a molecular weight of 324.40 g/mol. The compound features a thiazolidine ring, which contributes to its biological activity and stability under various conditions.

| Property | Value |

|---|---|

| IUPAC Name | 5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid |

| Molecular Formula | C15H20N2O4S |

| Molecular Weight | 324.40 g/mol |

| HPLC Purity | >95% |

Antimicrobial Properties

Phenoxymethylpenilloic acid has shown significant antimicrobial activity against various bacterial strains. A study indicated that compounds similar to phenoxymethylpenilloic acid exhibited effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.

In particular, the compound was evaluated alongside other thiazolidine derivatives, which have been documented to possess notable antimicrobial properties. These derivatives were tested against a range of microbes, demonstrating significant growth inhibition in vitro.

The mechanism of action of phenoxymethylpenilloic acid involves its interaction with specific enzymes and receptors within microbial cells. It is hypothesized that the compound may inhibit key enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalytic activity. This enzymatic inhibition is critical for its antimicrobial efficacy.

Case Studies and Research Findings

- Antibacterial Activity Study : A comparative study investigated the antibacterial effects of phenoxymethylpenilloic acid against multiple bacterial strains. The results indicated that the compound effectively inhibited the growth of Bacillus cereus, Klebsiella pneumoniae, and Proteus vulgaris, among others. The study highlighted the potential for developing new antibacterial agents based on this compound's structure .

- Thiazolidine Derivative Research : Research focusing on thiazolidine derivatives revealed that these compounds could be synthesized to enhance their stability and biological activity. For instance, derivatives were shown to maintain structural integrity under various environmental conditions while exhibiting potent antimicrobial effects.

- Clinical Implications : In geriatric medicine, thiazolidine derivatives have been combined with folic acid to create formulations that exhibit revitalizing effects on biochemical markers in elderly patients. While phenoxymethylpenilloic acid itself has not been directly studied in this context, its structural similarities suggest it may offer similar therapeutic benefits.

Propriétés

IUPAC Name |

5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-15(2)13(14(19)20)17-12(22-15)8-16-11(18)9-21-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABJOXIJXQOSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)CNC(=O)COC2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400521 | |

| Record name | 5,5-Dimethyl-2-[(2-phenoxyacetamido)methyl]-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4847-29-4 | |

| Record name | 5,5-Dimethyl-2-[(2-phenoxyacetamido)methyl]-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.